molecular formula C16H14N2O2S B472961 N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 95240-17-8

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B472961
CAS No.: 95240-17-8
M. Wt: 298.4g/mol
InChI Key: WURMMBDBVFQPPP-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a phenoxyacetamide group attached to the benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring. The phenoxyacetamide group is then introduced through a nucleophilic substitution reaction. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anti-cancer agent, anti-inflammatory agent, and enzyme inhibitor.

    Industry: Utilized in the development of new materials such as dyes, polymers, and sensors.

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
  • N-(6-methyl-1,3-benzothiazol-2-yl)-2-propoxybenzamide
  • N-(6-methyl-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide

Uniqueness

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is unique due to the presence of the phenoxyacetamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for various scientific research applications. Compared to similar compounds, it may exhibit different levels of potency, selectivity, and efficacy in its biological activities .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11-7-8-13-14(9-11)21-16(17-13)18-15(19)10-20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURMMBDBVFQPPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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